molecular formula C12H11N3S B5542655 1-naphthaldehyde thiosemicarbazone CAS No. 5351-81-5

1-naphthaldehyde thiosemicarbazone

Cat. No.: B5542655
CAS No.: 5351-81-5
M. Wt: 229.30 g/mol
InChI Key: LPGXRPAESUOQHF-RIYZIHGNSA-N
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Description

1-Naphthaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are Schiff based ligands of significant biological importance .


Synthesis Analysis

Thiosemicarbazones are synthesized by the condensation reaction between aldehyde or ketone with thiosemicarbazide . The ligand, L is the Schiff base formed by condensation of 1-naphthaldehyde with semicarbazide .


Molecular Structure Analysis

The molecular structure of thiosemicarbazones can vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms . The geometry of the resulting complex also depends upon the donor atoms and subsequently impacts the biological properties of the compound .


Chemical Reactions Analysis

The ligand, L is the Schiff base formed by condensation of 1-naphthaldehyde with semicarbazide and its Cu (II) complex have been synthesized and characterized by elemental and thermogravimetric analysis and molar conductivity, magnetic and spectroscopic measurements .


Physical and Chemical Properties Analysis

Thiosemicarbazone derivatives have a global electronic absorption transition energy of about 3.351 eV . The electronic structure, solvatochromic and some optoelectronic properties of five different thiosemicarbazone derivatives were investigated .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

1-Naphthaldehyde thiosemicarbazone derivatives have demonstrated significant antioxidant and anti-inflammatory activities. Studies conducted by Subhashree et al. (2017) on 5-methoxysalicylaldehyde appended thiosemicarbazones and 2-hydroxy-1-naphthaldehyde appended thiosemicarbazones showed promising anti-inflammatory potential. These results were obtained through in vitro PLA2 inhibition assays and in silico molecular docking studies (Subhashree et al., 2017).

Application as Acid-Base Indicator

Bosch and Rosés (1988) proposed 1,2-Naphthoquinone-2-thiosemicarbazone as an acid-base indicator for use in isopropyl and tert-butyl alcohol media. This study highlighted its application in the determination of organic acids (Bosch & Rosés, 1988).

Antiproliferative Activity Against Tumor Cell Lines

Hernández et al. (2016) synthesized palladium(II) complexes with this compound and reported notable in vitro antiproliferative activity against various human tumor cell lines. This research suggests potential for these compounds in pharmacological applications (Hernández et al., 2016).

Catalysis in Organic Reactions

Nickel(II) naphthaldehyde thiosemicarbazone complexes have been shown to act as active catalysts in the Mizoroki–Heck reaction. The study by Suganthy et al. (2013) emphasized the importance of such complexes in catalyzing important organic reactions (Suganthy et al., 2013).

Synergistic Extraction of Gold (III)

Research by Banerjee and Basu (2002) utilized thiosemicarbazone derivatives of 2-OH naphthaldehyde in the synergistic extraction of Au(III), demonstrating their utility in gold extraction processes (Banerjee & Basu, 2002).

Development of Chemosensors

A study by Lu et al. (2011) demonstrated the use of this compound in developing a novel fluorogenic receptor for rapid recognition and quantitative detection of fluoride ions in aqueous media. This highlights its application in environmental monitoring and analysis (Lu et al., 2011).

Mechanism of Action

Thiosemicarbazones show an array of potential anticancer, antimicrobial and antioxidant activities etc. when they bind with metal ions . The antitumor activity of thiosemicarbazone-derived compounds is triggered by the coordination of the thiosemicarbazone moiety to metals such as palladium and platinum .

Safety and Hazards

According to the safety data sheet, 1-naphthaldehyde thiosemicarbazone is harmful if swallowed . It is advised not to eat, drink or smoke when using this product .

Future Directions

Thiosemicarbazones and their complexes have substantial biological relevance and have been under consideration for a great amount of time because of their substantial biological relevance . Some of the recently explored structural alterations have been discussed in the paper and future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .

Properties

IUPAC Name

[(E)-naphthalen-1-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-12(16)15-14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H3,13,15,16)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXRPAESUOQHF-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425968
Record name [(E)-naphthalen-1-ylmethylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-81-5
Record name NSC723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(E)-naphthalen-1-ylmethylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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